
t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate is a chemical compound with the molecular formula C9H13BrN2O2S. It is a derivative of carbamate, which is commonly used as a protecting group for amines in organic synthesis. The compound features a bromoisothiazole ring, which imparts unique chemical properties and reactivity.
Mécanisme D'action
Target of Action
Carbamates, a class of compounds to which this molecule belongs, are known to be useful as protecting groups for amines . They play a crucial role in the synthesis of peptides .
Mode of Action
Carbamates, such as t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate, can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group . It can be removed with strong acid (trifluoroacetic acid) or heat .
Biochemical Pathways
Carbamates are known to play a significant role in peptide synthesis , which involves various biochemical pathways.
Result of Action
Carbamates have been implicated in immunotoxicity and carcinogenicity . They may initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity by induction of mutations in genes coding for immunoregulatory factors and modifying immune tolerance .
Analyse Biochimique
Biochemical Properties
t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate: plays a significant role in biochemical reactions, particularly as a protecting group for amines in peptide synthesis. It interacts with various enzymes and proteins, facilitating the formation of stable intermediates that are crucial for the synthesis of complex biomolecules. The compound’s interaction with enzymes such as proteases and peptidases helps in the selective protection and deprotection of amino groups, thereby enhancing the efficiency of peptide bond formation .
Cellular Effects
The effects of This compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling molecules. This, in turn, impacts gene expression patterns and metabolic fluxes within the cell, highlighting its potential as a tool for studying cellular dynamics .
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade under extreme pH or temperature variations. Long-term exposure to the compound can lead to sustained changes in cellular processes, which are essential for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and significant biochemical activity, while higher doses could lead to adverse effects such as cytotoxicity or organ damage. Understanding the dosage thresholds is crucial for determining the compound’s therapeutic window and potential side effects .
Metabolic Pathways
This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can affect metabolic fluxes and alter metabolite levels, thereby influencing overall cellular metabolism. Its interactions with enzymes such as cytochrome P450s highlight its role in oxidative metabolism and detoxification processes .
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s pharmacokinetics and biodistribution .
Subcellular Localization
The subcellular localization of This compound is influenced by targeting signals and post-translational modifications. The compound may localize to specific organelles such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. These localization patterns are crucial for understanding the compound’s functional roles within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate typically involves the reaction of 4-bromoisothiazole with t-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
4-bromoisothiazole+t-butyl chloroformate+base→t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the isothiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The isothiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the isothiazole ring.
Reduction: Reduced derivatives of the isothiazole ring.
Hydrolysis: Corresponding amine and carbon dioxide.
Applications De Recherche Scientifique
t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that releases active amines.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
t-Butyl carbamate: A simpler carbamate derivative used as a protecting group.
4-Bromoisothiazole: The parent compound without the carbamate group.
t-Butyl ((4-chloroisothiazol-3-yl)methyl)carbamate: A similar compound with a chlorine atom instead of bromine.
Uniqueness
t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate is unique due to the presence of both the t-butyl carbamate protecting group and the bromoisothiazole ring. This combination imparts specific reactivity and stability, making it useful in various synthetic and research applications.
Propriétés
IUPAC Name |
tert-butyl N-[(4-bromo-1,2-thiazol-3-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)11-4-7-6(10)5-15-12-7/h5H,4H2,1-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMSTEDINPBXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NSC=C1Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
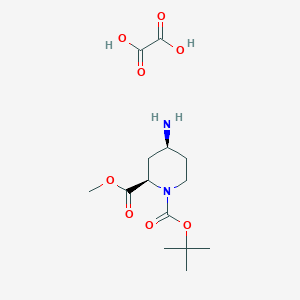
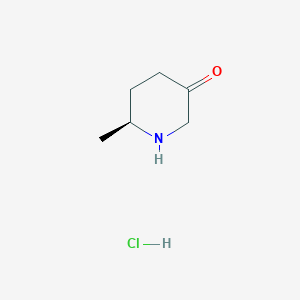
![tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate](/img/structure/B6291369.png)


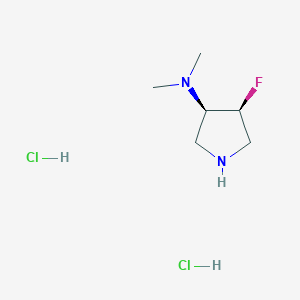
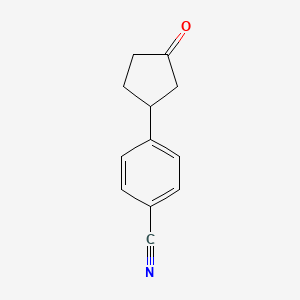

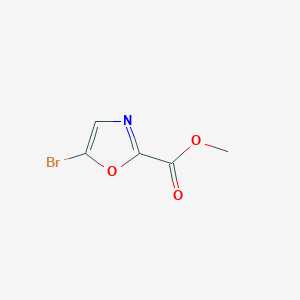

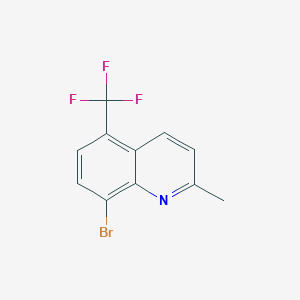
![(S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione](/img/structure/B6291444.png)
![(3aR,3a'R,8aS,8a'S)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6291445.png)
![Dodecabenzylbambus[6]uril](/img/structure/B6291447.png)
